![molecular formula C9H15N3 B2542105 咪唑并[1,5-a]吡嗪, 5,6,7,8-四氢-1-(1-甲基乙基)- CAS No. 1368106-54-0](/img/structure/B2542105.png)
咪唑并[1,5-a]吡嗪, 5,6,7,8-四氢-1-(1-甲基乙基)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is a heterocyclic compound characterized by a fused bicyclic structure.
科学研究应用
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is primarily targeted towards the KRAS G12C protein . The KRAS G12C protein plays a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, by binding to it . This binding inhibits the protein’s activity, leading to changes in the cell signaling pathways it is involved in .
Biochemical Pathways
The inhibition of the KRAS G12C protein by Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- affects various biochemical pathways. These include pathways involved in cell growth and proliferation . The downstream effects of this inhibition can lead to the suppression of tumor growth .
Result of Action
The molecular and cellular effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-'s action include the inhibition of the KRAS G12C protein . This inhibition disrupts cell signaling pathways, potentially leading to the suppression of tumor growth .
生化分析
Cellular Effects
The effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- on cellular processes are complex and multifaceted. It has been suggested that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- can vary with different dosages. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- within cells and tissues is a complex process that may involve various transporters or binding proteins .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 1H-imidazole-4-carboxaldehyde and 1,2-diaminopropane, which undergo cyclization in the presence of a suitable catalyst . The reaction conditions often include heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and chromatography .
化学反应分析
Types of Reactions
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at positions adjacent to the nitrogen atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyrazine derivatives with additional oxygen-containing functional groups .
相似化合物的比较
Similar Compounds
Imidazo[1,2-a]pyrazine: Another fused bicyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry, particularly as an antituberculosis agent.
Uniqueness
Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)- is unique due to its specific inhibitory action on KRAS G12C, making it a valuable compound in targeted cancer therapy. Its structural features also allow for a variety of chemical modifications, enhancing its versatility in research and industrial applications .
属性
IUPAC Name |
1-propan-2-yl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-8-5-10-3-4-12(8)6-11-9/h6-7,10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERXAWCAZPTBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2CNCCN2C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
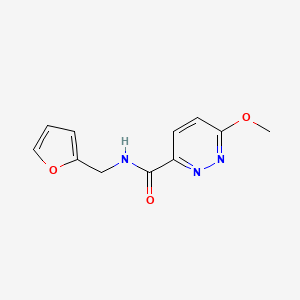
![N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2542023.png)
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B2542025.png)
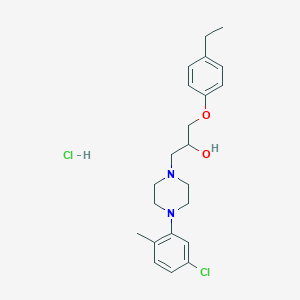
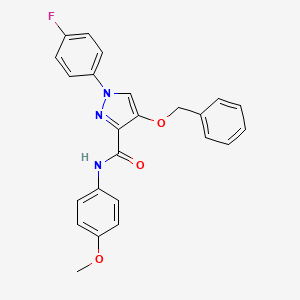
![1-(4-fluorophenyl)-N-(m-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2542030.png)
![4-benzyl-1-{[(4-chlorophenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2542031.png)
![6-Phenyl-2-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2542032.png)
![4-[(Thiophen-3-yl)carbonyl]morpholine](/img/structure/B2542033.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)
![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)
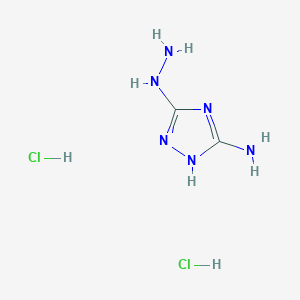
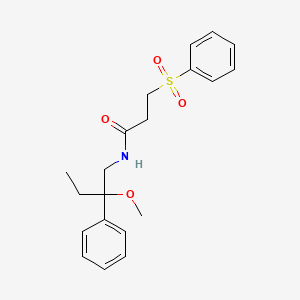
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(phenylthio)propanamide](/img/structure/B2542045.png)
